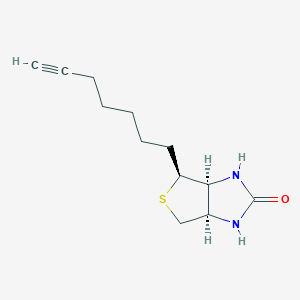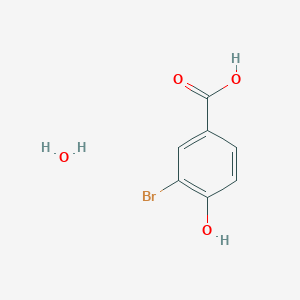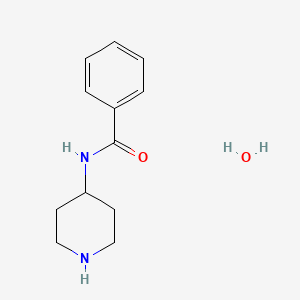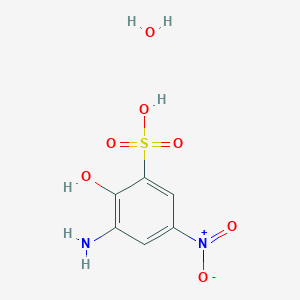
4-(Dimethylamino)pyridine N-oxide hydrate, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)pyridine N-oxide hydrate, 98% (4-DMAPNO) is an organic compound belonging to the pyridine family. It is a derivatives of 4-dimethylaminopyridine (4-DMAP) and is widely used in chemical synthesis and research. 4-DMAPNO is a white, crystalline solid with a melting point of 122-124°C and a boiling point of 158-160°C. It is soluble in water and ethanol and insoluble in benzene and chloroform. 4-DMAPNO is a versatile compound with a wide range of applications in scientific research and chemical synthesis.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)pyridine N-oxide hydrate, 98% is not fully understood. However, it is believed to act as an electrophile in chemical reactions, forming covalent bonds with nucleophiles. It is also believed to act as a Lewis acid, forming complexes with Lewis bases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Dimethylamino)pyridine N-oxide hydrate, 98% are not fully understood. However, studies have shown that it can cause liver toxicity in rats and mice when administered orally. Additionally, 4-(Dimethylamino)pyridine N-oxide hydrate, 98% has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Dimethylamino)pyridine N-oxide hydrate, 98% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, it is soluble in water and ethanol, making it easy to handle and manipulate. However, 4-(Dimethylamino)pyridine N-oxide hydrate, 98% is not soluble in benzene or chloroform, and it is highly reactive, making it difficult to handle in certain laboratory conditions.
Orientations Futures
The potential future applications of 4-(Dimethylamino)pyridine N-oxide hydrate, 98% are vast. It may be used as a reagent in the synthesis of heterocyclic compounds, pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it may be used as a catalyst or ligand in catalytic reactions, and it may be used as a therapeutic agent to inhibit the enzyme acetylcholinesterase. Finally, further research may be conducted to better understand the biochemical and physiological effects of 4-(Dimethylamino)pyridine N-oxide hydrate, 98%.
Méthodes De Synthèse
The synthesis of 4-(Dimethylamino)pyridine N-oxide hydrate, 98% is typically accomplished through a two-step reaction. The first step involves the reaction of 4-dimethylaminopyridine (4-DMAP) with nitric acid to form 4-dimethylaminopyridine nitrate (4-DMAPN). The second step involves the reaction of 4-DMAPN with sodium hydroxide to form 4-(Dimethylamino)pyridine N-oxide hydrate, 98%. Both steps are typically carried out in aqueous solution and are highly exothermic.
Applications De Recherche Scientifique
4-(Dimethylamino)pyridine N-oxide hydrate, 98% is widely used in scientific research and chemical synthesis. It is commonly used as a reagent for the synthesis of heterocyclic compounds, such as pyridines, quinolines, and imidazoles. It is also used in the synthesis of amines and in the preparation of catalysts and ligands for catalytic reactions. In addition, 4-(Dimethylamino)pyridine N-oxide hydrate, 98% is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Propriétés
IUPAC Name |
N,N-dimethyl-1-oxidopyridin-1-ium-4-amine;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.H2O/c1-8(2)7-3-5-9(10)6-4-7;/h3-6H,1-2H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSRYFUIVQUFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)[O-].O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dimethylaminopyridine N-oxide hydrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%](/img/structure/B6335828.png)
![2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335843.png)
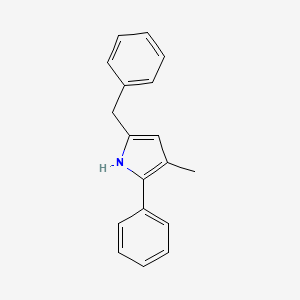
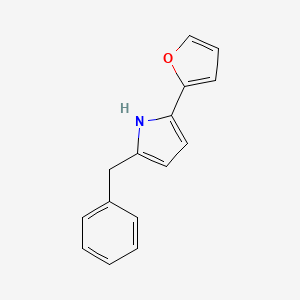
![2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6335886.png)

